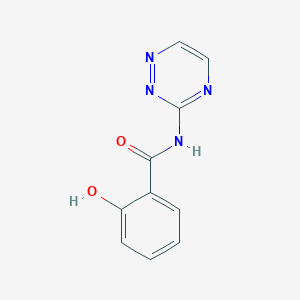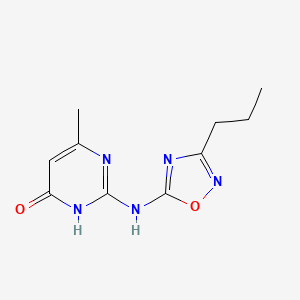![molecular formula C16H19ClN2O2 B12928408 2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)
2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties, and thus, it does not have a defined chemical identity, preparation methods, reactions, applications, mechanism of action, or comparisons with similar compounds.
Méthodes De Préparation
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. In scientific contexts, “N/A” is used to denote the absence of data or relevance, rather than a specific chemical entity.
Analyse Des Réactions Chimiques
As “N/A” does not correspond to a real chemical compound, it does not undergo any chemical reactions. Therefore, there are no types of reactions, common reagents, conditions, or major products associated with it.
Applications De Recherche Scientifique
The term “N/A” is not used in scientific research to refer to a specific compound. Instead, it is a notation used to indicate that certain information is not available or not applicable. Consequently, there are no scientific research applications for “N/A” in chemistry, biology, medicine, or industry.
Mécanisme D'action
Since “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved. It is simply a notation used to indicate the absence of relevant information.
Comparaison Avec Des Composés Similaires
As “N/A” is not an actual chemical compound, there are no similar compounds to compare it with. It is a placeholder term used to denote the lack of specific information.
Propriétés
Formule moléculaire |
C16H19ClN2O2 |
|---|---|
Poids moléculaire |
306.79 g/mol |
Nom IUPAC |
2-chloro-4-[(1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-13(4-3-11(8-18)14(10)17)19-12-5-6-16(19,21)9-15(2,20)7-12/h3-4,12,20-21H,5-7,9H2,1-2H3/t12-,15+,16-/m1/s1 |
Clé InChI |
NLBONGMINQGJCW-UHOFOFEASA-N |
SMILES isomérique |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@]2(C[C@@](C3)(C)O)O |
SMILES canonique |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2(CC(C3)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


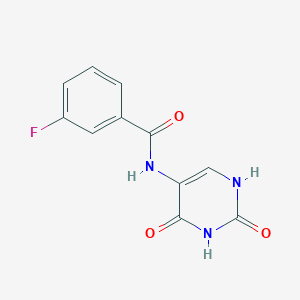

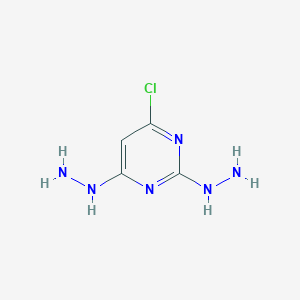

![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)
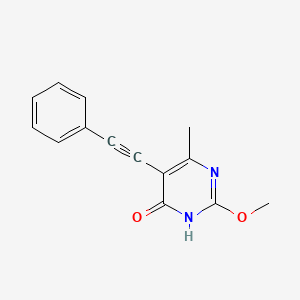
![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)
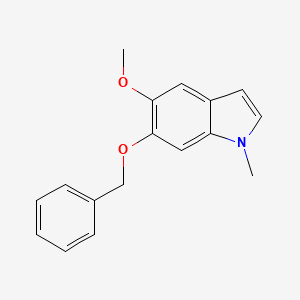
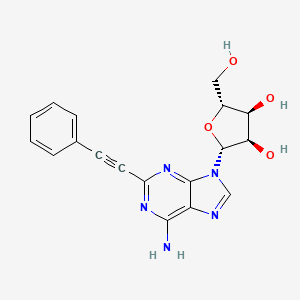
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
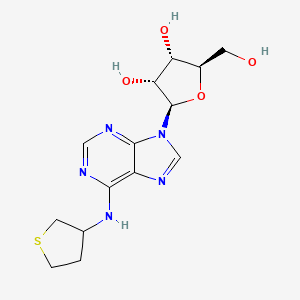
![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
